Benzyl 2-(3-bromo-4-fluorophenyl)acetate
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Overview
Description
Benzyl 2-(3-bromo-4-fluorophenyl)acetate is an organic compound characterized by the presence of a benzyl ester group attached to a 2-(3-bromo-4-fluorophenyl)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-bromo-4-fluorophenyl)acetate typically involves the esterification of 2-(3-bromo-4-fluorophenyl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of this compound derivatives with oxidized functional groups.
Reduction: Reduction reactions can be employed to modify the bromine or fluorine substituents on the aromatic ring, potentially leading to the formation of hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with carboxylic acid or aldehyde groups, while substitution reactions can produce a variety of substituted this compound compounds.
Scientific Research Applications
Benzyl 2-(3-bromo-4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving esterases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-bromo-4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active 2-(3-bromo-4-fluorophenyl)acetic acid, which can then interact with its target. The bromine and fluorine substituents on the aromatic ring may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
- Benzyl 2-(3-chloro-4-fluorophenyl)acetate
- Benzyl 2-(3-bromo-4-methylphenyl)acetate
- Benzyl 2-(3-bromo-4-nitrophenyl)acetate
Comparison: Benzyl 2-(3-bromo-4-fluorophenyl)acetate is unique due to the presence of both bromine and fluorine substituents on the aromatic ring. This combination can influence the compound’s reactivity and interaction with biological targets. Compared to similar compounds with different substituents, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
benzyl 2-(3-bromo-4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO2/c16-13-8-12(6-7-14(13)17)9-15(18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBCJFRPLJOMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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